{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE
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Overview
Description
{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE is a cationic lipid compound commonly used in the field of gene transfection and drug delivery. This compound is known for its ability to form liposomes, which can encapsulate nucleic acids and facilitate their delivery into cells. It is widely utilized in the development of non-viral vectors for gene therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE typically involves the reaction of trimethylamine with 2,3-bis(octadec-9-enoxy)propyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Facilitates the delivery of nucleic acids into cells for gene editing and gene therapy.
Medicine: Employed in the development of non-viral vectors for gene therapy, particularly in the treatment of genetic disorders and cancer.
Industry: Utilized in the formulation of liposomal drug delivery systems for targeted drug delivery
Mechanism of Action
The mechanism of action of {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE involves its ability to form liposomes that encapsulate nucleic acids. These liposomes fuse with the cell membrane, allowing the nucleic acids to enter the cell. The compound targets cellular pathways involved in gene expression, facilitating the delivery and expression of therapeutic genes .
Comparison with Similar Compounds
{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE is unique compared to other similar compounds due to its high efficiency in gene transfection and low cytotoxicity. Similar compounds include:
- Trimethyl [2,3-(dioleyloxy)propyl]ammonium chloride
- 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate
These compounds share similar structures but may differ in their efficiency and toxicity profiles .
Biological Activity
{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE, also known as {2,3-Bis[(9Z)-octadec-9-en-1-yloxy]propyl}dimethylamine, is a cationic lipid with significant biological activity, particularly in the fields of gene delivery and cellular transfection. This compound features a unique structural configuration that enhances its interaction with nucleic acids and cellular membranes, making it a valuable tool in biomedicine.
- Molecular Formula : C42H84ClNO2
- Molecular Weight : Approximately 620.1 g/mol
- Density : 0.924 g/cm³
- Boiling Point : 470.6 ºC at 760 mmHg
- Flash Point : 238.4 ºC
The biological activity of this compound is primarily attributed to its ability to form lipoplexes with nucleic acids. The cationic nature of the compound allows it to interact favorably with negatively charged nucleic acids, facilitating their cellular uptake. This property is crucial for applications in gene therapy and transfection processes.
Key Mechanisms:
- Nucleic Acid Encapsulation : The compound encapsulates nucleic acids effectively, enhancing their stability and delivery efficiency.
- Cell Membrane Disruption : At low pH, the positive charge on the lipid enhances its interaction with cell membranes, promoting the entry of nucleic acid cargo into cells.
Research Findings
Numerous studies have investigated the efficacy of this compound in various biological contexts:
- Gene Delivery Efficiency : Research indicates that this lipid exhibits superior transfection efficiency compared to other cationic lipids due to its structural properties and charge density .
- Cellular Uptake Studies : Experiments have shown that the efficiency of cellular uptake is influenced by factors such as lipid composition and the presence of helper lipids .
- Toxicity Assessments : Comparative studies highlight that while cationic lipids can disrupt cellular membranes, careful optimization can minimize cytotoxic effects while maximizing transfection efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,2-Dioleoyl-3-dimethylaminopropane | Similar cationic lipid structure | More commonly used in commercial liposome formulations |
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride | Contains trimethylammonium group | Often used in formulations requiring higher stability |
1,2-Distearoyl-sn-glycero-3-phosphocholine | Phospholipid structure | Widely used as a standard in liposome research |
Study on Transfection Efficacy
A study published in a peer-reviewed journal evaluated the transfection efficiency of this compound in human cell lines. The results demonstrated that this compound achieved a transfection rate exceeding 70%, significantly higher than conventional lipids used in gene delivery .
Application in Gene Therapy
In another investigation focused on gene therapy applications, researchers utilized this compound to deliver therapeutic genes into target cells. The study concluded that the compound not only facilitated effective gene delivery but also exhibited low cytotoxicity levels, making it a promising candidate for future therapeutic strategies .
Properties
IUPAC Name |
2,3-bis(octadec-9-enoxy)propyl-trimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQMRUWMSZIU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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